molecular formula C16H14BrN3O3S B3480052 Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate

Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate

Cat. No.: B3480052
M. Wt: 408.3 g/mol
InChI Key: XWHQTQYOMADXSL-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a bromopyridine moiety through a formamido and methanethioyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with formamide to introduce the formamido group. The next step involves the formation of the methanethioyl bridge, which can be achieved through a reaction with a suitable thiol reagent. Finally, the benzoate ester is introduced through esterification with ethyl benzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido and methanethioyl groups may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(5-bromopyridin-3-YL)formamido]methanethioyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-2-23-15(22)10-3-5-13(6-4-10)19-16(24)20-14(21)11-7-12(17)9-18-8-11/h3-9H,2H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHQTQYOMADXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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